N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4S/c1-7-27-13-9-10-14(28-8-2)15(11-13)29(25,26)19-12-16-20-17(23(3)4)22-18(21-16)24(5)6/h9-11,19H,7-8,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODQXWVKJSAEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide is a synthetic compound that integrates a triazine moiety with a sulfonamide group. This compound has garnered interest in various fields including medicinal chemistry and agricultural science due to its potential biological activities.
- Molecular Formula: C15H21N5O4S
- Molar Mass: 365.43 g/mol
- CAS Number: Not specified in the search results
- Structure: The compound features a triazine ring substituted with dimethylamino groups and is linked to a sulfonamide functional group.
Antimicrobial Properties
Research indicates that compounds containing triazine rings exhibit significant antimicrobial activity. In particular, sulfonamide derivatives have been shown to inhibit bacterial growth through mechanisms that disrupt folate synthesis. Studies suggest that this compound may possess similar properties, potentially acting against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Triazines are known to interact with various enzymes by mimicking substrates or through competitive inhibition. For instance, research has highlighted the potential of triazine derivatives in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens.
Case Studies
- Anticancer Activity:
- A study evaluated the cytotoxic effects of various triazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant apoptosis-inducing properties in human cancer cells.
- Anti-inflammatory Effects:
- Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. The findings suggested that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
The proposed mechanism of action for this compound involves:
- Inhibition of Folate Pathway: By mimicking para-aminobenzoic acid (PABA), it could competitively inhibit enzymes involved in folate synthesis.
- Interaction with DNA: The triazine moiety may intercalate into DNA or bind to specific proteins involved in replication and repair processes.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide has shown promise in drug development due to its ability to interact with various biological targets. Its pharmacological properties are attributed to its structural features that allow it to modulate enzymatic pathways effectively.
Case Study: Anticancer Activity
Research indicates that compounds with similar triazine structures exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound could effectively reduce cell viability in cancer cell lines through apoptosis induction mechanisms .
Agricultural Science
The compound's biological activity extends to agricultural applications, particularly as a potential herbicide or fungicide. Its ability to disrupt metabolic processes in target organisms makes it a candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
In trials assessing the herbicidal properties of triazine derivatives, this compound showed effective inhibition of weed growth while demonstrating low toxicity to crops . This selectivity is crucial for sustainable agricultural practices.
Biochemical Research
The compound's interaction with enzymes and receptors is pivotal for understanding biochemical pathways. Studies focusing on its binding affinity have utilized techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) to quantify interactions.
Case Study: Enzyme Inhibition
Investigations into the inhibitory effects of this compound on specific enzymes have revealed that it can significantly reduce the activity of certain proteases involved in disease progression . This property highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
The following table highlights key structural and functional differences between the target compound and analogous triazine derivatives:
Functional and Property Analysis
- Electron-Donating Substituents: The target compound’s dimethylamino groups increase electron density on the triazine ring compared to morpholino (e.g., ) or aryl-substituted triazines (e.g., ). This may enhance nucleophilic reactivity or binding affinity in biological systems .
- Sulfonamide vs.
- Solubility and Lipophilicity: The diethoxybenzene group in the target compound likely increases lipophilicity compared to ethanesulfonamide () or anthraquinone-linked derivatives (). This could affect membrane permeability in pharmaceutical contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a triazine derivative with a sulfonamide precursor. A common approach is to use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under inert atmosphere, as seen in analogous sulfonamide-triazine syntheses . Reaction optimization may involve varying temperature (40–80°C), stoichiometry of reagents, and catalytic additives (e.g., DMAP) to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve dimethylamino (-N(CH₃)₂) and diethoxy (-OCH₂CH₃) groups. Aromatic protons in the benzene and triazine rings appear as distinct splitting patterns .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ ion) and fragmentation patterns of the sulfonamide linkage .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) are recommended for purity analysis, given the compound’s hydrophobicity .
Q. What are the known biological or chemical mechanisms associated with its triazine-sulfonamide structure?
- Methodological Answer : The triazine core may act as a hydrogen-bond acceptor, while the sulfonamide group enhances solubility and binding affinity to enzymes (e.g., carbonic anhydrase analogs). In pesticidal analogs, similar structures inhibit acetolactate synthase (ALS) via competitive binding . Researchers should validate mechanisms using enzyme inhibition assays (e.g., UV-Vis kinetic studies) and molecular docking simulations.
Advanced Research Questions
Q. How can researchers address contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer : Discrepancies often arise from inaccurate logP calculations (e.g., using software like MarvinSketch vs. experimental shake-flask methods). To resolve this:
- Measure solubility experimentally in buffered solutions (pH 1–10) using UV-Vis spectrophotometry.
- Compare with DFT-based solubility parameters (e.g., Hansen solubility spheres) to identify mismatches in polarity or H-bonding capacity .
Q. What strategies mitigate side reactions during the alkylation of the triazine ring in this compound?
- Methodological Answer : Side reactions (e.g., over-alkylation or ring-opening) can be minimized by:
- Using bulky bases (e.g., DIPEA) to deprotonate the triazine selectively.
- Controlling temperature (<60°C) to avoid decomposition of dimethylamino groups.
- Employing protecting groups (e.g., Boc) on the sulfonamide nitrogen during alkylation steps .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and neutral aqueous solutions at 40–80°C for 24–72 hours.
- Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., hydrolysis of sulfonamide or triazine rings). LC-MS/MS identifies major degradation pathways .
Q. What computational methods are suitable for predicting the compound’s binding affinity to non-target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to assess conformational stability in binding pockets.
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in protein binding sites.
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental pKa values of the sulfonamide group?
- Methodological Answer : Theoretical pKa (e.g., via MarvinSketch) may not account for solvent effects or intramolecular H-bonding. Experimental determination via potentiometric titration in 30% DMSO/water mixtures can provide accurate values. Compare with UV-Vis pH-dependent spectral shifts for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
